molecular formula C20H42O3 B8071138 3-Methoxynonadecane-1,2-diol

3-Methoxynonadecane-1,2-diol

Cat. No.: B8071138
M. Wt: 330.5 g/mol
InChI Key: XBWFFZHHWCCOFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxynonadecane-1,2-diol is an organic compound with the molecular formula C20H42O3. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to its carbon chain. This compound is known for its unique structure, which includes a methoxy group (-OCH3) attached to the first carbon and hydroxyl groups on the first and second carbons of a nonadecane chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methoxynonadecane-1,2-diol can be synthesized through various methods. One common approach is the dihydroxylation of alkenes. This involves the addition of hydroxyl groups to the double bond of an alkene. The reaction can be carried out using osmium tetroxide (OsO4) or potassium permanganate (KMnO4) as oxidizing agents . The reaction conditions typically involve mild temperatures and the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO) to regenerate the osmium tetroxide.

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 3-Methoxynonadecane-1,2-diol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed:

    Oxidation: Aldehydes, ketones

    Reduction: Alkanes

    Substitution: Halides

Comparison with Similar Compounds

Uniqueness: 3-Methoxynonadecane-1,2-diol is unique due to its long carbon chain and the presence of both methoxy and hydroxyl groups. This combination of functional groups provides distinct chemical and physical properties, making it valuable in various applications .

Properties

IUPAC Name

3-methoxynonadecane-1,2-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H42O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23-2)19(22)18-21/h19-22H,3-18H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBWFFZHHWCCOFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCC(C(CO)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H42O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60700913
Record name 3-Methoxynonadecane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60700913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96960-92-8
Record name 3-Methoxynonadecane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60700913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.